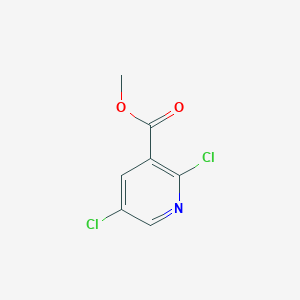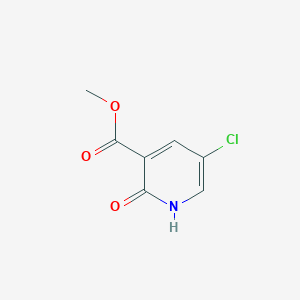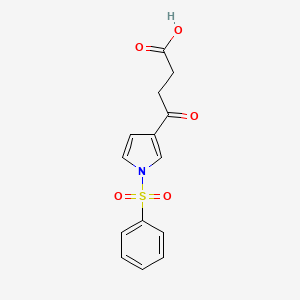
4-Oxo-4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)butanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrano[4,3-b]pyran derivatives is catalyzed by 4-(Succinimido)-1-butane sulfonic acid under solvent-free conditions, suggesting that similar sulfonic acid derivatives could potentially be used in the synthesis of the target compound . Additionally, the synthesis of 4,4-Bis(4-fluorophenyl) butanoic acid through a Friedel-Crafts reaction indicates that the target compound might also be synthesized through similar electrophilic aromatic substitution reactions, possibly involving a phenylsulfonyl-substituted pyrrole .
Molecular Structure Analysis
The molecular structure of closely related compounds, such as 4-oxo-4-(pyridin-2-ylamino)butanoic acid, has been analyzed using single crystal X-ray diffraction studies. These studies reveal that the crystal structure features hydrogen bonding and other intermolecular interactions that contribute to the stability and formation of supramolecular architectures . This suggests that the target compound may also exhibit specific hydrogen bonding patterns and supramolecular synthons, which could be investigated using similar analytical techniques.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of the target compound, they do provide insights into the reactivity of similar compounds. For example, the sulfonation process used to remove undesired isomers of 4,4-Bis(4-fluorophenyl) butanoic acid suggests that sulfonation could be a relevant reaction for modifying the target compound's structure or for purification purposes .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from the properties of similar compounds discussed in the papers. For instance, the polymorphic structures of 4-oxo-4-(pyridin-2-ylamino)butanoic acid indicate that the target compound may also exhibit polymorphism, which can affect its physical properties such as solubility and melting point . The Hirshfeld surface analysis conducted on related compounds provides information on the types of intermolecular interactions present, which can influence the compound's chemical properties and reactivity .
Aplicaciones Científicas De Investigación
Synthesis of Indolizidines and Pyrrolidin-2-ones
- Synthesis of Indolizidines : The dianion of 4-(phenylsulfonyl)butanoic acid (4-PSBA) is utilized in synthesizing indolizidines with alkyl substituents at different positions. This process offers novel synthesis pathways for compounds with potential biological activities (Kiddle, Green, & Thompson, 1995).
- Antimicrobial Activity : Novel cyclization of 4-(substituted-phenylsulfonamido)butanoic acids, closely related to 4-PSBA, leads to the formation of compounds with significant antimicrobial properties. These compounds show promise in developing new antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).
Crystal and Molecular Structure Analysis
- Structural Analysis : Detailed molecular and crystal structure analyses of compounds related to 4-Oxo-4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)butanoic acid provide insights into their chemical behavior and potential applications in material science (Naveen et al., 2016).
Application in Synthetic Ion Channels
- Optical Gating of Synthetic Ion Channels : Compounds related to 4-PSBA are used to demonstrate optical gating in nanofluidic devices. This application is significant in controlled release, sensing, and information processing using light-induced mechanisms (Ali et al., 2012).
Propiedades
IUPAC Name |
4-[1-(benzenesulfonyl)pyrrol-3-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c16-13(6-7-14(17)18)11-8-9-15(10-11)21(19,20)12-4-2-1-3-5-12/h1-5,8-10H,6-7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZRUVRYEKLZAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377478 | |
| Record name | 4-[1-(Benzenesulfonyl)-1H-pyrrol-3-yl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)butanoic acid | |
CAS RN |
81454-02-6 | |
| Record name | 4-[1-(Benzenesulfonyl)-1H-pyrrol-3-yl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Oxo-4-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




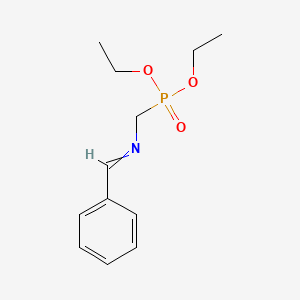
![1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone](/img/structure/B1303813.png)
![2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1303820.png)


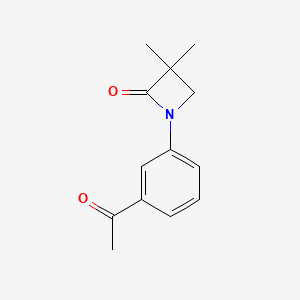
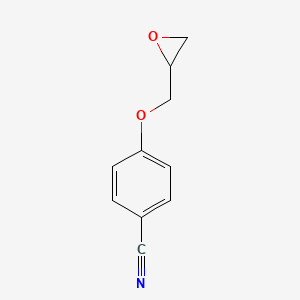
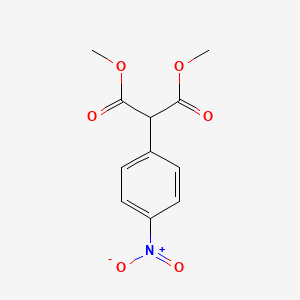
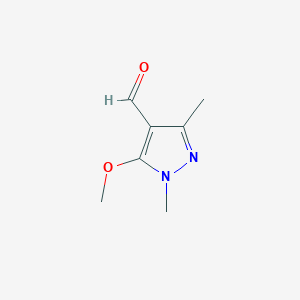
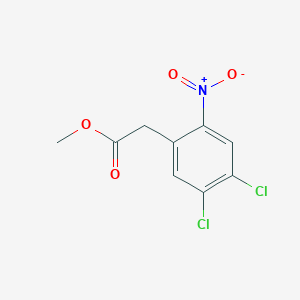
![Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B1303830.png)
